molecular formula C18H14F3N3OS B2855820 1-((2-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034477-70-6

1-((2-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2855820
CAS RN: 2034477-70-6
M. Wt: 377.39
InChI Key: YHCBHOXPDZKFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound that has gained significant attention in the scientific research community due to its potential use in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known as TPU and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-((2-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is not fully understood. However, studies have suggested that TPU may exert its biological activity through the inhibition of specific enzymes, including kinases. This inhibition could lead to the disruption of various cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. Studies have shown that TPU has potent anticancer activity against several cancer cell lines, including breast, lung, and colon cancer. In addition, TPU has been shown to have anti-inflammatory and antifungal activity.

Advantages and Limitations for Lab Experiments

The advantages of using 1-((2-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea in lab experiments include its potent biological activity, which makes it an excellent tool for studying various cellular processes. However, the limitations of using TPU in lab experiments include its complex synthesis process and the need for careful optimization of reaction conditions to achieve high yields.

Future Directions

There are several future directions for research on 1-((2-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea. One potential direction is to further explore the use of TPU as a kinase inhibitor, which could have significant implications for the treatment of various diseases. Another potential direction is to study the structure-activity relationship of TPU, which could lead to the development of more potent analogs with improved biological activity. Finally, research could focus on developing more efficient and scalable methods for the synthesis of TPU, which could facilitate its use in various scientific research applications.

Synthesis Methods

The synthesis of 1-((2-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has been reported using different methods, including the reaction of 2-thiophenyl-3-pyridinylmethanol with 2-(trifluoromethyl)phenylisocyanate, among others. The synthesis of TPU is a complex process that requires careful optimization of reaction conditions to achieve high yields.

Scientific Research Applications

1-((2-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry, where TPU has been shown to have potent anticancer activity against several cancer cell lines. In addition, TPU has been studied for its potential use as a kinase inhibitor, which could have significant implications for the treatment of various diseases.

properties

IUPAC Name

1-[(2-thiophen-2-ylpyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS/c19-18(20,21)13-6-1-2-7-14(13)24-17(25)23-11-12-5-3-9-22-16(12)15-8-4-10-26-15/h1-10H,11H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCBHOXPDZKFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=C(N=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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